In Vitro Degradation Potency vs. ARV-471
In direct cellular assays for ERα degradation, ERD-3111 demonstrates superior potency compared to the Phase 3 clinical PROTAC, ARV-471 (vepdegestrant). ERD-3111 achieves a half-maximal degradation concentration (DC50) of 0.5 nM , while ARV-471 has a reported DC50 of 0.9 nM under comparable conditions in MCF-7 cells [1].
| Evidence Dimension | In vitro ERα Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | ARV-471 (Vepdegestrant): 0.9 nM |
| Quantified Difference | ERD-3111 is 1.8-fold more potent (lower DC50 value) |
| Conditions | MCF-7 breast cancer cell line; in-cell western assay. |
Why This Matters
The 1.8-fold increase in degradation potency means ERD-3111 can achieve the same level of target knockdown with a lower concentration, which is a critical advantage for in vivo studies aiming to establish a wide therapeutic index or for use in combination treatments.
- [1] Flanagan, M. E., Gough, C., Qian, Y., et al. (2024). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. AACR Annual Meeting. View Source
